molecular formula C15H17N3O5 B8478914 (E/Z)-3-O-Methyl Entacapone

(E/Z)-3-O-Methyl Entacapone

Cat. No.: B8478914
M. Wt: 319.31 g/mol
InChI Key: MAZRYCCTAIVEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E/Z)-3-O-Methyl Entacapone is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring. It is often studied for its potential therapeutic applications and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps. One common method includes the reaction of vanillin with N,N-diethylcyanoacetamide in the presence of a weak organic acid and an amine compound used as catalysts. The resulting product is then nitrated and demethylated to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-3-O-Methyl Entacapone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(E/Z)-3-O-Methyl Entacapone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E/Z)-3-O-Methyl Entacapone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. By inhibiting COMT, the compound increases the availability of neurotransmitters like dopamine, which is beneficial in treating Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A well-known COMT inhibitor used in Parkinson’s disease treatment.

    Tolcapone: Another COMT inhibitor with a similar mechanism of action.

    Opicapone: A newer COMT inhibitor with improved pharmacokinetic properties.

Uniqueness

(E/Z)-3-O-Methyl Entacapone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3

InChI Key

MAZRYCCTAIVEQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 3-methoxy-4-hydroxy-5-nitrobenzaldehyde (25 g, 0.126 mole) (formula 2 where R is methyl) and N,N-diethylaminocyanoacetamide (formula (3)) (22.2 g, 0.158 mole), acetic acid (4.18 g) and piperidine (5.94 g), along with toluene (250 mL) and was heated to a reflux temperature of about 105-110° C. Water was removed azeotrophically for 15 hours. The reaction mixture was concentrated and quenched into dilute hydrochloric acid and chilled water (375 mL), and stirred for 3 hours. The precipitated solid was filtered and dried to provide 36 g (88.95% yield, HPLC purity of 94.2% (including isomer)) of the N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide, which was used as such for the next stage.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-diethylaminocyanoacetamide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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